molecular formula C4H5F2NO B2611163 2,2-Difluorocyclopropane-1-carboxamide CAS No. 107872-84-4

2,2-Difluorocyclopropane-1-carboxamide

Cat. No. B2611163
CAS RN: 107872-84-4
M. Wt: 121.087
InChI Key: VEQGOZCVNSMHRR-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C4H5F2NO. It has a molecular weight of 121.09 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2-Difluorocyclopropane-1-carboxamide is 1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) . This indicates that the molecule consists of a cyclopropane ring with two fluorine atoms and a carboxamide group attached.


Physical And Chemical Properties Analysis

2,2-Difluorocyclopropane-1-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 121.09 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Deoxyfluorination and Amidation Techniques

A study developed a bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), for the deoxyfluorination of carboxylic acids to afford various acyl fluorides. This process facilitates the efficient transformation of carboxylic acids to corresponding acyl fluorides under neutral conditions, and is characterized by its application in one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides (Xiu Wang et al., 2021).

Enzyme Inhibition

Research on 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) reveals its importance in the study of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase due to the increased reactivity of its cyclopropyl functionality. DFACC has been identified as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity, highlighting its potential in biochemical studies involving enzyme inhibition (Cheng-hao Liu et al., 2015).

Biocatalytic Transformations

An innovative strategy for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes employs myoglobin-catalyzed olefin cyclopropanation reactions. This biocatalytic approach provides a versatile and effective route to the stereoselective synthesis of fluorinated building blocks, expanding the toolkit for medicinal chemistry and drug discovery (Antonio Tinoco et al., 2017).

Fluorination and Triflimides

The synthesis and applications of triflamides and triflimides highlight their significance in organic reactions, including their role as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and heterocyclization. These compounds, due to their strong electron-withdrawing properties and low nucleophilicity, contribute to the development of novel organic synthesis methodologies (M. Y. Moskalik & V. V. Astakhova, 2022).

Synthesis of Fluorinated Compounds

Research into the synthesis of gem-difluorinated cyclopropanes and cyclopropenes using trifluoromethyltrimethylsilane as a difluorocarbene source explores new avenues for introducing fluorine atoms into organic molecules. This work demonstrates the utility of difluorocyclopropanes as bioisosteres and their applications in enhancing biological activity and bioavailability (Fei Wang et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

properties

IUPAC Name

2,2-difluorocyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQGOZCVNSMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclopropane-1-carboxamide

CAS RN

107872-84-4
Record name 2,2-difluorocyclopropane-1-carboxamide
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